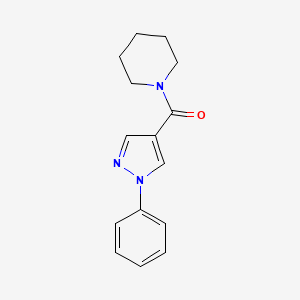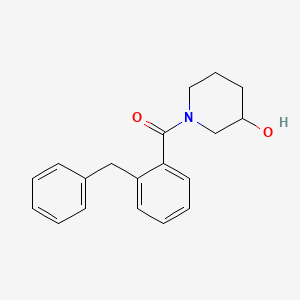
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPM belongs to a class of compounds known as piperidinyl pyrazoles and is known for its ability to modulate various biological pathways.
作用機序
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone exerts its effects by modulating various signaling pathways in the body. One of the main pathways that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to inhibit this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone also modulates the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation. By inhibiting this pathway, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to reduce the growth of cancer cells and induce differentiation.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the immune system, leading to anti-inflammatory effects. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic effects in neurological disorders.
実験室実験の利点と制限
One advantage of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying biological processes. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for drug development. However, one limitation of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are several future directions for research involving (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone. One potential direction is the development of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone-based therapies for cancer, neurological disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone could lead to increased availability and accessibility for researchers.
合成法
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can be synthesized using a variety of methods, including the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a catalyst. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with piperidine in the presence of a coupling agent.
科学的研究の応用
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate various signaling pathways in the brain, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-9-5-2-6-10-17)13-11-16-18(12-13)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYQCSTHDFSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)



![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
